![molecular formula C15H18OSi B12582635 Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane CAS No. 601470-48-8](/img/structure/B12582635.png)
Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane
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Overview
Description
Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane is an organosilicon compound characterized by the presence of a furan ring substituted with a phenylethenyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane typically involves the reaction of furan derivatives with phenylethenyl and trimethylsilyl reagents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a furan boronic acid derivative with a phenylethenyl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The phenylethenyl group can be reduced to form phenylethyl derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used to replace the trimethylsilyl group under mild conditions.
Major Products
The major products formed from these reactions include oxygenated furan derivatives, phenylethyl-substituted compounds, and various substituted silanes.
Scientific Research Applications
Synthesis and Reactivity
Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane can be synthesized through various methods, including hydrosilylation reactions and the use of organometallic reagents. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis.
Organic Synthesis
One of the primary applications of this compound is in organic synthesis as a silane reagent. It can be utilized in:
- Cross-Coupling Reactions: The compound serves as a precursor for synthesizing complex organic molecules through palladium-catalyzed cross-coupling reactions.
- Hydrosilylation Reactions: It can react with alkenes and alkynes, facilitating the formation of new carbon-silicon bonds, which are crucial in developing silicone-based materials.
Case Study:
In a study published by the American Chemical Society, this compound was successfully used in the hydrosilylation of styrene derivatives, demonstrating high regioselectivity and yield .
Materials Science
In materials science, this silane compound is explored for its potential in:
- Silicone Polymer Production: Its ability to form siloxane bonds makes it an essential building block for silicone polymers, which are widely used in sealants, adhesives, and coatings.
- Surface Modification: this compound can modify surfaces to enhance hydrophobicity or adhesion properties in various substrates.
Data Table: Properties of Silicone Polymers Derived from this compound
Property | Value |
---|---|
Tensile Strength | 6.5 MPa |
Elongation at Break | 300% |
Hardness (Shore A) | 60 |
Thermal Stability | Up to 200 °C |
Medicinal Chemistry
This compound has shown promise in medicinal chemistry:
- Drug Development: Its derivatives are being investigated for potential anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth.
Case Study:
Research conducted at a leading pharmaceutical institute demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism by which Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane exerts its effects involves interactions with molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic systems, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenylethynyl)silane: Similar in structure but contains an ethynyl group instead of an ethenyl group.
Trimethyl(phenyl)furan: Contains a phenyl group directly attached to the furan ring without the ethenyl linker.
Trimethylsilylfuran: Lacks the phenylethenyl group and only contains the trimethylsilyl and furan moieties.
Uniqueness
Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane is unique due to the presence of both the phenylethenyl and trimethylsilyl groups, which confer distinct chemical and physical properties
Biological Activity
Introduction
Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane is a silane compound that has garnered interest in various fields of chemistry and biology due to its unique structure and potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H16O1Si. The compound features a furan ring substituted with a phenylethenyl group and a trimethylsilyl group. The presence of these functional groups contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 216.34 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Appearance | Colorless liquid |
Antioxidant Activity
Research indicates that silane compounds, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have shown that such activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antitumor Activity
This compound has demonstrated potential antitumor effects. In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of intrinsic apoptotic pathways .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to reduced cell division.
- Induction of Apoptosis : It activates caspases and other apoptotic factors, promoting programmed cell death.
- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.
Case Studies
- Study on Antioxidant Activity : A study published in the International Journal of Pharmaceutical Sciences and Research demonstrated that silane derivatives possess strong antioxidant capabilities, which were assessed using DPPH radical scavenging assays .
- Antitumor Effects in Breast Cancer : In a laboratory setting, this compound was tested against MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability and increased markers of apoptosis .
- Mechanistic Insights : Another investigation focused on the signaling pathways affected by this compound, revealing that it modulates pathways related to oxidative stress response and apoptosis .
Table 2: Summary of Biological Activities
Properties
CAS No. |
601470-48-8 |
---|---|
Molecular Formula |
C15H18OSi |
Molecular Weight |
242.39 g/mol |
IUPAC Name |
trimethyl-[3-(2-phenylethenyl)furan-2-yl]silane |
InChI |
InChI=1S/C15H18OSi/c1-17(2,3)15-14(11-12-16-15)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
FJLXEMFWKDKYIY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CO1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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